4-Anilino-2-methyl-2,3-dihydropyran-6-one
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Overview
Description
4-Anilino-2-methyl-2,3-dihydropyran-6-one is a chemical compound with a unique structure that combines an aniline group with a dihydropyranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-2-methyl-2,3-dihydropyran-6-one typically involves the reaction of aniline with a suitable precursor that contains the dihydropyranone structure. One common method involves the condensation of aniline with 2-methyl-2,3-dihydropyran-6-one under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Anilino-2-methyl-2,3-dihydropyran-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aniline group can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Anilino-2-methyl-2,3-dihydropyran-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Anilino-2-methyl-2,3-dihydropyran-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-Anilino-1,6-dimethyl-2(1H)-pyridinone
- 2-Anilino-6-methyl-4(3H)-pyrimidinone
- 4-(Dimethylamino)-6-methyl-2(1H)-pyridinone
Uniqueness
4-Anilino-2-methyl-2,3-dihydropyran-6-one is unique due to its specific combination of an aniline group with a dihydropyranone ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds .
Properties
CAS No. |
79039-99-9 |
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Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-anilino-2-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C12H13NO2/c1-9-7-11(8-12(14)15-9)13-10-5-3-2-4-6-10/h2-6,8-9,13H,7H2,1H3 |
InChI Key |
ZQAVEBPHFYSNMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=CC(=O)O1)NC2=CC=CC=C2 |
Origin of Product |
United States |
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